6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid
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Overview
Description
6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid is a nitrogen-containing heterocyclic compound with a molecular weight of 218.21 g/mol . It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. Quinoxaline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid typically involves the reaction of 2,3-diamino benzoate with oxalic acid monohydrate at elevated temperatures . The reaction proceeds through the formation of intermediate compounds, which are subsequently chlorinated and hydrolyzed to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-5-carboxylic acid derivatives, while reduction may produce hydroquinoxaline derivatives .
Scientific Research Applications
6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex quinoxaline derivatives . In biology and medicine, it exhibits various pharmacological activities, including antibacterial, antifungal, and antiviral properties . It is also used in the development of new therapeutic agents for the treatment of diseases such as cancer and infectious diseases . In industry, it is employed in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways . It may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid can be compared with other quinoxaline derivatives, such as 2,3-dihydroxyquinoxaline-5-carboxamide and 2,3-dimethoxyquinoxaline-5-carboxamide . These compounds share similar structural features but differ in their functional groups and pharmacological activities . The unique combination of hydroxyl and carboxylic acid groups in this compound contributes to its distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
6-hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-5-6(2)13-10-7(12-5)3-4-8(14)9(10)11(15)16/h3-4,14H,1-2H3,(H,15,16) |
InChI Key |
BMBJZJRRYVIGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC(=C2C(=O)O)O)C |
Origin of Product |
United States |
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